

# Preliminary Risk Assessment of N-Nitrosopiperidine (NPIP) Exposure: A Technical Guide

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Compound of Interest		
Compound Name:	N-Nitrosopiperidine	
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#### Introduction

**N-Nitrosopiperidine** (NPIP) is a cyclic nitrosamine that has garnered significant attention from the scientific and regulatory communities due to its potent carcinogenic properties. It is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] NPIP can be formed from the reaction of piperidine, a common chemical moiety, with nitrosating agents. Its presence has been detected in various consumer products, including some foods, tobacco smoke, and as a potential impurity in pharmaceutical products. This guide provides a comprehensive preliminary risk assessment of NPIP, summarizing its toxicological profile, mechanisms of action, and the experimental protocols used for its evaluation.

NPIP is a yellow, oily liquid with the chemical formula C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O.[2][3] Its potential for human exposure, coupled with its carcinogenicity in multiple animal species, necessitates a thorough understanding of its risk profile, particularly in the context of drug development and safety assessment.

## **Toxicological Profile**



The toxicity of NPIP is characterized by its potent carcinogenicity and genotoxicity. Acute toxicity data is also available, although the primary concern remains its long-term effects.

#### **Acute Toxicity**

Acute toxicity studies in rodents have established the lethal dose (LD50) of NPIP through various routes of administration.

Table 1: Acute Toxicity of N-Nitrosopiperidine in Rats

Route of Administration	LD50 (mg/kg body weight)	Reference
Oral	200	[2]
Intravenous	60	[2]
Subcutaneous	100	[2]

#### **Subchronic Toxicity**

While a comprehensive 90-day oral toxicity study with a defined No-Observed-Adverse-Effect Level (NOAEL) for **N-Nitrosopiperidine** was not identified in the public literature, a 28-day study in mice established a No-Observed-Genotoxic-Effect-Level (NOGEL).

Table 2: Subchronic and Genotoxicity Data for N-Nitrosopiperidine

Study Duration	Species	Endpoint	Value (mg/kg/day)	Reference
28 days	Mouse	NOGEL	2.0	[4]

The absence of a 90-day NOAEL highlights a data gap that may be addressed through further targeted studies or by using read-across approaches from structurally similar nitrosamines, with appropriate scientific justification.

#### Carcinogenicity



NPIP is a potent carcinogen in multiple animal species, inducing tumors in various organs. The carcinogenic potency, expressed as the TD50 (the daily dose that causes tumors in 50% of animals), has been determined in several studies.

Table 3: Carcinogenic Potency (TD50) of N-Nitrosopiperidine

Species	Sex	Target Organs	TD50 (mg/kg/day)
Rat	Male/Female	Esophagus, Liver, Nasal Cavity	1.43
Mouse	Male	Liver, Lung, Stomach	1.3
Hamster	Male/Female	Liver, Nasal Cavity, Oral Cavity	83.3
Monkey (Rhesus)	Male/Female	Liver	2.76
Monkey (Cynomolgus)	Male/Female	Liver	12.1

Data compiled from the Carcinogenic Potency Database (CPDB).

The primary target organs for NPIP-induced carcinogenicity in rats are the esophagus, liver, and nasal cavity.[1][2] In mice, the liver, lung, and stomach are affected.

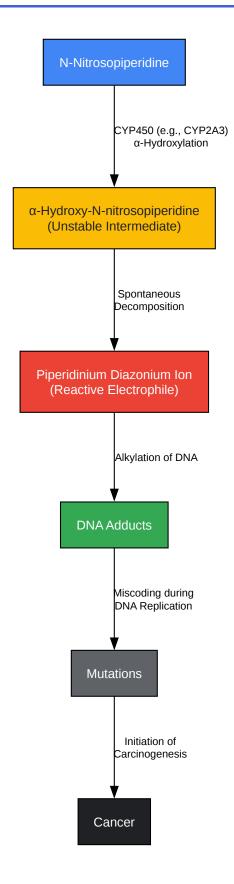
# Mechanism of Action: Metabolic Activation and Genotoxicity

The carcinogenicity of NPIP is contingent upon its metabolic activation to a reactive electrophile that can bind to cellular macromolecules, including DNA.

#### **Metabolic Activation Pathway**

The primary pathway for NPIP bioactivation is the cytochrome P450 (CYP)-mediated  $\alpha$ -hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group. The resulting  $\alpha$ -hydroxy-**N-nitrosopiperidine** is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This ion can then alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts.





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Metabolic Activation Pathway of **N-Nitrosopiperidine**.



#### **DNA Adduct Formation**

The formation of DNA adducts is a critical initiating event in NPIP-induced carcinogenesis. The reactive diazonium ion can alkylate various sites on DNA bases, with guanine being a primary target. The resulting DNA lesions, if not repaired, can lead to miscoding during DNA replication and ultimately result in mutations in critical genes, such as oncogenes and tumor suppressor genes.

#### **Experimental Protocols**

This section outlines the general methodologies for key experiments in the risk assessment of NPIP.

#### In Vivo Carcinogenicity Study (Rodent Model)

This protocol is based on the OECD Test Guideline 451 for carcinogenicity studies.[4][5][6][7]

- Animal Model: Typically, Sprague-Dawley or F344 rats are used. Both sexes are included, with at least 50 animals per sex per group.
- Dose Administration: NPIP is administered daily, often in drinking water or by oral gavage, for a significant portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used. Dose selection is based on preliminary toxicity studies.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
- Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues are preserved, and histopathological examination is conducted, with a focus on target organs.
- Data Analysis: Tumor incidence, latency, and multiplicity are statistically analyzed to determine the carcinogenic potential of NPIP.

## In Vitro Metabolism Study (Liver Microsomes)



This protocol describes a typical experiment to study the metabolism of NPIP using liver microsomes.

- Preparation of Microsomes: Liver microsomes are prepared from untreated or induced (e.g., with phenobarbital) rats or other species by differential centrifugation.
- Incubation: Microsomes are incubated with NPIP (often radiolabeled, e.g., <sup>3</sup>H-NPIP) in a buffered solution (e.g., phosphate buffer, pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
- Reaction Termination and Extraction: The reaction is stopped by adding a solvent (e.g., icecold acetonitrile). The mixture is then centrifuged, and the supernatant is collected for analysis.
- Metabolite Analysis: The metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS).
- Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.

## **DNA Adduct Analysis by LC-MS/MS**

This protocol outlines a modern, sensitive method for the detection and quantification of NPIP-DNA adducts.

- DNA Isolation: DNA is isolated from the target tissues of animals exposed to NPIP.
- DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
- LC-MS/MS Analysis:
  - Chromatography: The nucleoside mixture is separated by reverse-phase HPLC.
  - Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM)



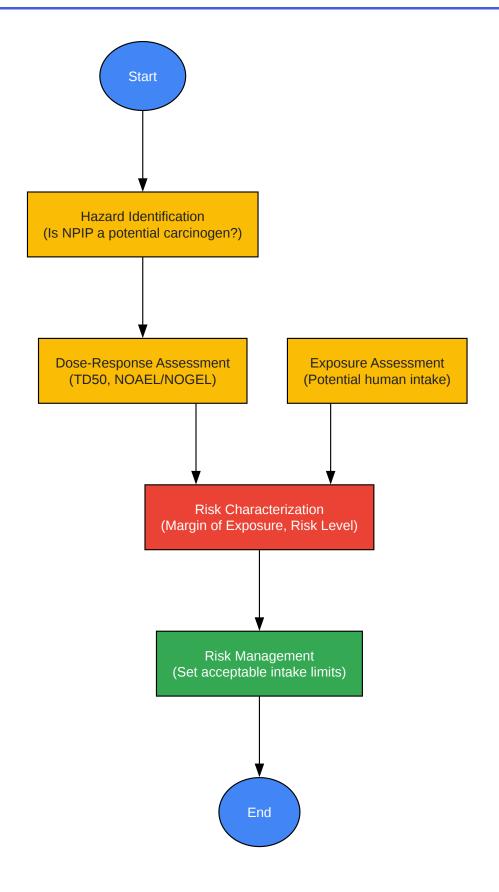




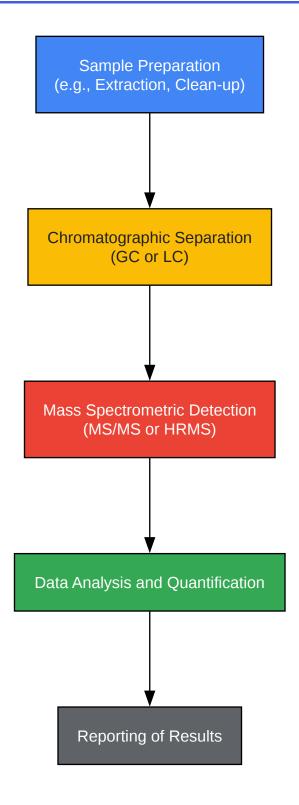
mode, where specific precursor-to-product ion transitions for the target DNA adducts and their corresponding stable isotope-labeled internal standards are monitored.

• Quantification: The amount of each DNA adduct is quantified by comparing its peak area to that of the internal standard.









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